N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidinones, including those structurally related to the compound , have been synthesized and evaluated for their anticancer activities. These studies highlight the potential of these compounds in targeting various cancer cell lines, demonstrating significant cytotoxic effects against specific types of cancers. For instance, certain derivatives have shown potent inhibitory activity against breast cancer cell lines, indicating their potential use in cancer therapy (Abdellatif et al., 2014; Hassan et al., 2015).
Antimicrobial and Anti-inflammatory Applications
Derivatives have also been synthesized for their antimicrobial and anti-inflammatory activities. These compounds were designed to address infectious diseases and inflammation-related disorders, showing promising results in preclinical evaluations. For example, new pyrazole, pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been developed and tested for their antimicrobial activity, offering new avenues for the treatment of microbial infections (Abunada et al., 2008).
Neuroinflammation Imaging
Additionally, certain fluorine-containing derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their utility in neuroinflammation imaging using positron emission tomography (PET). These compounds have shown high affinity and selectivity for the translocator protein 18 kDa (TSPO), making them valuable tools for studying neuroinflammatory processes in various neurological disorders (Damont et al., 2015).
Enzymatic Activity Modulation
Research into pyrazolo[3,4-d]pyrimidinyl keto-esters and their derivatives has revealed their potential in modulating enzymatic activities. These studies suggest that such compounds can influence the reactivity of specific enzymes, offering insights into their roles in biological systems and potential therapeutic applications (Abd & Awas, 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to target soluble guanylate cyclase (sgc), an enzyme involved in the production of cyclic guanosine monophosphate (cgmp), which plays a crucial role in vasodilation and blood pressure regulation .
Mode of Action
Compounds with similar structures have been found to act as sgc stimulators . They bind to and activate sGC, leading to an increase in the production of cGMP. This, in turn, activates protein kinase G (PKG), which phosphorylates various targets, leading to smooth muscle relaxation and vasodilation .
Biochemical Pathways
The compound’s interaction with sGC and the subsequent increase in cGMP production affects the nitric oxide (NO)-cGMP pathway . This pathway plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
The activation of sGC and the subsequent increase in cGMP production lead to vasodilation, which can lower blood pressure and increase coronary blood flow . This can be beneficial in conditions such as hypertension and heart failure .
properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-19-9-6-18(7-10-19)15-28-16-26-22-20(23(28)31)14-27-29(22)13-12-25-21(30)11-8-17-4-2-1-3-5-17/h1-7,9-10,14,16H,8,11-13,15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSFQLFMVPTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide |
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